molecular formula C22H28ClN3OS B2874772 N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216922-14-3

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2874772
CAS No.: 1216922-14-3
M. Wt: 418
InChI Key: SWFQBPKYYOYEKM-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound that features a benzamide core with various substituents, including a dimethylamino group and a benzo[d]thiazolyl moiety

Scientific Research Applications

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzo[d]thiazole ring, which can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Coupling with Benzamide: The benzo[d]thiazole derivative is then coupled with a benzamide derivative through a condensation reaction, often using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Dimethylamino Group: The final step involves the introduction of the dimethylamino group via nucleophilic substitution, where a suitable alkyl halide (e.g., 3-chloropropylamine) reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its ability to inhibit COX enzymes with high selectivity makes it a valuable compound for anti-inflammatory research .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS.ClH/c1-15-10-11-18(14-17(15)3)21(26)25(13-7-12-24(4)5)22-23-20-16(2)8-6-9-19(20)27-22;/h6,8-11,14H,7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFQBPKYYOYEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC(=C(C=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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